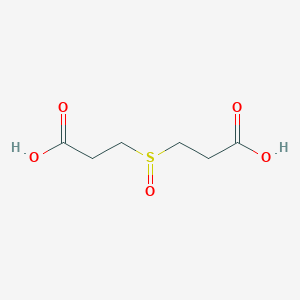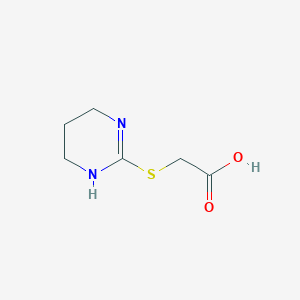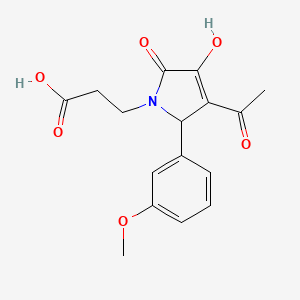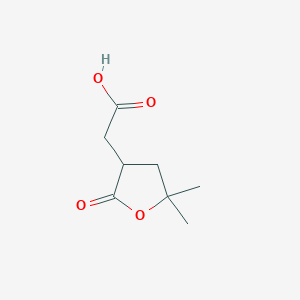
3-(2-Carboxy-ethanesulfinyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfinyldipropanoic Acid, also known as 3,3’-Thiodipropionic Acid, is a chemical compound with the molecular formula C6H10O5S and a molecular weight of 194.2 g/mol . It is a crystalline solid that is soluble in DMF, DMSO, and PBS (pH 7.2), but insoluble in ethanol . This compound is primarily known for its role as an inhibitor of apurinic-apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1), an enzyme involved in base excision repair .
Preparation Methods
The synthesis of 3,3’-Sulfinyldipropanoic Acid typically involves the oxidation of 3,3’-Thiodipropionic Acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate in an aqueous medium . The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the sulfur atom to the sulfoxide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,3’-Sulfinyldipropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: It can be reduced back to 3,3’-Thiodipropionic Acid using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions in the presence of appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions include sulfone derivatives, thiodipropionic acid, and various esters or amides .
Scientific Research Applications
3,3’-Sulfinyldipropanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Sulfinyldipropanoic Acid involves its inhibition of the APE1/Ref-1 enzyme. APE1/Ref-1 is a key enzyme in the base excision repair pathway, responsible for repairing apurinic/apyrimidinic sites in DNA . By inhibiting this enzyme, 3,3’-Sulfinyldipropanoic Acid interferes with the DNA repair process, leading to the accumulation of DNA damage in cells. This mechanism is particularly relevant in cancer research, where inhibiting DNA repair in cancer cells can enhance the efficacy of chemotherapy and radiation therapy .
Comparison with Similar Compounds
3,3’-Sulfinyldipropanoic Acid can be compared with other similar compounds such as:
3,3’-Thiodipropionic Acid: The reduced form of 3,3’-Sulfinyldipropanoic Acid, which lacks the sulfoxide group.
Disuccinimidyl Sulfoxide (DSSO): A protein cross-linking probe synthesized using 3,3’-Sulfinyldipropanoic Acid as a building block.
Sulfinylbispropanoic Acid Derivatives: Various derivatives with modifications to the carboxylic acid groups or the sulfoxide group.
The uniqueness of 3,3’-Sulfinyldipropanoic Acid lies in its specific inhibition of APE1/Ref-1 and its utility as a building block for synthesizing complex molecules like DSSO .
Properties
IUPAC Name |
3-(2-carboxyethylsulfinyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c7-5(8)1-3-12(11)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHDPFGSDSRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385211 |
Source


|
| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-08-8 |
Source


|
| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)



![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)

![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)





